molecular formula C15H12N2 B073989 3,5-Diphenyl-1H-pyrazole CAS No. 1145-01-3

3,5-Diphenyl-1H-pyrazole

Cat. No. B073989
CAS RN: 1145-01-3
M. Wt: 220.27 g/mol
InChI Key: JXHKUYQCEJILEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05840913

Procedure details

A total of 181.5 g (0.825 mol) of 3,5-diphenylpyrazole and 791 g (24.7 mol) of methanol was used. A total of 175.8 g (91%) of 1-methyl- 3,5-diphenylpyrazole was obtained. The holdup of the bubble column was not taken into account.
Quantity
181.5 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:11]=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:18]O>>[CH3:18][N:8]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:11][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:9]1

Inputs

Step One
Name
Quantity
181.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(=C1)C1=CC=CC=C1
Step Two
Name
Quantity
791 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 175.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.